ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure consists of a six-membered 1,2,3,4-tetrahydropyrimidine ring featuring:
- A 2-oxo group at position 2 .
- A 4-[4-(propan-2-yl)phenyl] substituent at position 4, introducing bulk and hydrophobicity.
- A 6-[(3,4-dimethylbenzenesulfonyl)methyl] group, which combines a sulfonyl moiety (electron-withdrawing) with a methylbenzenesulfonyl fragment for steric and electronic modulation.
- An ethyl carboxylate at position 5, enhancing solubility and enabling further derivatization .
Properties
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-6-32-24(28)22-21(14-33(30,31)20-12-7-16(4)17(5)13-20)26-25(29)27-23(22)19-10-8-18(9-11-19)15(2)3/h7-13,15,23H,6,14H2,1-5H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVTWBQOYYDDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the tetrahydropyrimidine intermediate reacts with a sulfonyl chloride in the presence of a base.
Aromatic Substitution: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
Sulfonyl Group Reactivity
The 3,4-dimethylbenzenesulfonylmethyl moiety participates in nucleophilic substitutions or eliminations due to the electron-withdrawing nature of the sulfonyl group.
Tetrahydropyrimidine Ring Transformations
The 2-oxo-1,2,3,4-tetrahydropyrimidine core is susceptible to ring-opening or oxidation reactions.
Electrophilic Aromatic Substitution
The 4-(propan-2-yl)phenyl group may undergo limited electrophilic substitution due to steric hindrance from the isopropyl group and electronic deactivation by the sulfonyl moiety.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Minor para-nitro derivatives | <10% due to steric/electronic effects |
| Halogenation | Br₂/FeBr₃ | Trace brominated products | Not synthetically viable |
Reduction Reactions
Selective reduction of the carbonyl group or sulfonyl functionality is achievable with appropriate reagents.
Cross-Coupling Reactions
The aromatic isopropylphenyl group may engage in Pd-catalyzed coupling reactions, though yields are moderate.
| Reaction Type | Catalyst/Conditions | Products | Efficiency |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives | 30–40% yield due to steric bulk |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines possess anticancer properties. Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that modifications to the tetrahydropyrimidine scaffold can lead to compounds with enhanced selectivity and potency against specific cancer types .
- Anti-inflammatory Properties : Compounds within this class have been investigated for their anti-inflammatory effects. The sulfonamide moiety is particularly relevant as it can modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
- Antimicrobial Activity : The unique structure of this compound has been linked to antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing, with promising results indicating potential use as an antimicrobial agent .
Pharmacological Insights
- Mechanism of Action : The pharmacological mechanisms attributed to this compound include inhibition of key enzymes involved in cancer progression and inflammation. Studies utilizing molecular docking techniques have identified target proteins that interact with the compound effectively, providing insights into its mode of action at the molecular level .
- Synergistic Effects : When combined with other therapeutic agents, this compound has exhibited synergistic effects that enhance therapeutic efficacy. This is particularly relevant in the context of multidrug resistance in cancer therapy .
Material Science Applications
- Polymer Chemistry : The compound's structural features allow it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid tetrahydropyrimidine framework .
- Nanotechnology : Research is exploring the use of this compound in the development of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and reduce side effects associated with conventional therapies .
Mechanism of Action
The mechanism of action of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can interact with nucleic acids and proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Substituent Variations in Tetrahydropyrimidine Derivatives
Key Observations:
Position 4 Substitutions :
- The target compound’s 4-(propan-2-yl)phenyl group is bulkier and more hydrophobic than the fluorophenyl, methylphenyl, or heteroaromatic substituents in other derivatives .
- Bulkier substituents at position 4 may enhance binding to hydrophobic pockets in biological targets .
Position 6 Modifications :
- The sulfonylmethyl group in the target compound is unique compared to the simple methyl or thioxo groups in analogs . Sulfonyl groups can improve metabolic stability and influence hydrogen-bonding interactions .
Oxo vs.
Key Observations:
Synthetic Routes :
- Most analogs are synthesized via the Biginelli reaction, using aldehydes, β-ketoesters, and urea/thiourea derivatives under solvent-free or catalyzed conditions . The target compound likely requires additional sulfonylation steps to introduce the benzenesulfonylmethyl group.
Melting Points: Fluorophenyl derivatives exhibit higher melting points (182–213°C) compared to non-halogenated analogs, likely due to enhanced intermolecular dipole interactions .
Key Observations:
Antibacterial Activity :
- Fluorophenyl analogs show moderate activity against Gram-positive bacteria, possibly due to enhanced membrane penetration via hydrophobic substituents .
Enzyme Inhibition :
- Thioxo derivatives (e.g., ) exhibit potent thymidine phosphorylase inhibition, a target in anticancer therapy. The target compound’s sulfonyl group may similarly modulate enzyme interactions.
Antioxidant Potential: Heteroaromatic substituents (e.g., furan in ) enhance radical scavenging, suggesting that the target compound’s benzenesulfonyl group could be optimized for such activity.
Biological Activity
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 458.5 g/mol. Its structure includes a tetrahydropyrimidine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O6S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 866340-26-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, certain derivatives of N-benzyl 2-acetamido compounds demonstrated promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital . The structural modifications in these compounds are crucial for enhancing their efficacy.
The proposed mechanism involves modulation of sodium channels and GABAergic pathways. Compounds that influence sodium channel inactivation can reduce neuronal excitability, which is beneficial in managing seizures . this compound may interact similarly due to its structural characteristics.
Case Studies
- Study on Anticonvulsant Efficacy : A study evaluated the efficacy of various tetrahydropyrimidine derivatives in rodent models. The results indicated that specific substitutions at the sulfonyl group significantly enhanced anticonvulsant activity compared to the parent compounds .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially through antioxidant mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the safety and efficacy of this compound. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution characteristics, although specific data on this compound remains limited.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
